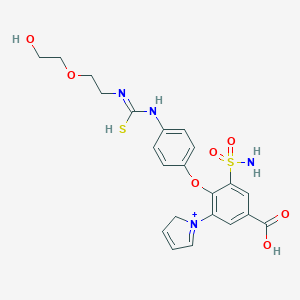
4-Polyethylene glycol-sulfonylurea-piretanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyethylene glycol-sulfonylurea-piretanide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a combination of polyethylene glycol, sulfonylurea, and piretanide, which are all known for their unique properties.
Applications De Recherche Scientifique
The unique properties of 4-polyethylene glycol-sulfonylurea-piretanide make it a potential candidate for various scientific research applications. One of its primary applications is in the field of drug delivery. The compound can be used as a carrier for drugs and other therapeutic agents, allowing for targeted delivery to specific tissues or organs. Additionally, the compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 4-polyethylene glycol-sulfonylurea-piretanide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. This, in turn, can lead to the suppression of tumor growth and other disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have indicated that the compound may have a range of effects on the body, including anti-inflammatory, antioxidant, and immunomodulatory effects. Additionally, the compound has been shown to have a high degree of biocompatibility, making it a potential candidate for use in medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-polyethylene glycol-sulfonylurea-piretanide in lab experiments include its high degree of purity, solubility in water and other polar solvents, and potential for targeted drug delivery. However, limitations include its relatively high cost and the need for specialized equipment and expertise to synthesize and work with the compound.
Orientations Futures
There are many potential future directions for research on 4-polyethylene glycol-sulfonylurea-piretanide. Some of the most promising areas of study include its use as an anticancer agent, its potential for targeted drug delivery, and its effects on the immune system. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
Méthodes De Synthèse
The synthesis of 4-polyethylene glycol-sulfonylurea-piretanide involves the reaction of polyethylene glycol, sulfonylurea, and piretanide in the presence of a catalyst. The process is carried out under controlled conditions to ensure the purity and yield of the compound. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Propriétés
Numéro CAS |
120750-70-1 |
|---|---|
Formule moléculaire |
C22H25N4O7S2+ |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C22H24N4O7S2/c23-35(30,31)19-14-15(21(28)29)13-18(26-8-1-2-9-26)20(19)33-17-5-3-16(4-6-17)25-22(34)24-7-11-32-12-10-27/h1-6,8,13-14,27H,7,9-12H2,(H4-,23,24,25,28,29,30,31,34)/p+1 |
Clé InChI |
NROHLPMZALSKLU-UHFFFAOYSA-O |
SMILES isomérique |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCOCCO)S |
SMILES |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCOCCO |
SMILES canonique |
C1C=CC=[N+]1C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCOCCO)S |
Synonymes |
4-polyethylene glycol-sulfonylurea-piretanide PIR-PEG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



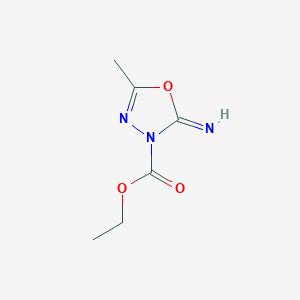
![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
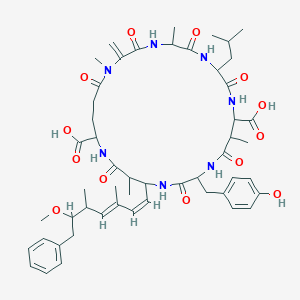
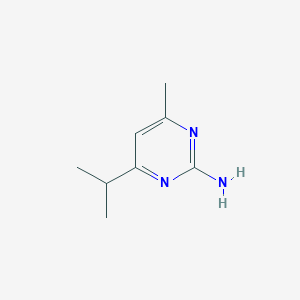


![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
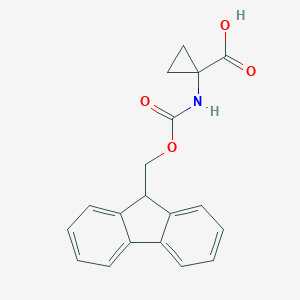
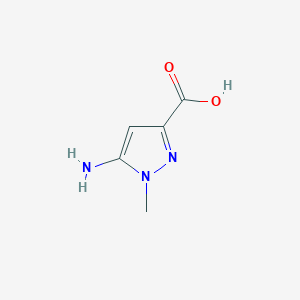

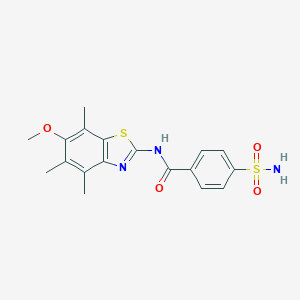
![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)